(3,4-Difluorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c17-13-2-1-11(9-14(13)18)16(22)21-7-3-12(4-8-21)23-15-10-19-5-6-20-15/h1-2,5-6,9-10,12H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBDUMXPUVJETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves the reaction of 3,4-difluorophenylacetic acid with 4-(pyrazin-2-yloxy)piperidine under specific conditions, such as the use of coupling reagents like DCC (Dicyclohexylcarbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine) . The reaction is usually carried out in anhydrous solvents like DMF (Dimethylformamide) or THF (Tetrahydrofuran) at temperatures ranging from 0°C to room temperature .
Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : For oxidation reactions, reagents like chromium(VI) oxide or peroxides are commonly used. Reduction reactions may involve sodium borohydride or lithium aluminum hydride . Substitution reactions can be facilitated by nucleophiles such as amines or alcohols .
Major Products Formed: : The major products formed from these reactions include oxidized derivatives , reduced forms , and substituted analogs , which can be further utilized in various applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: : It can be employed as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: : Its unique structure makes it a candidate for drug discovery and development, especially in the design of new therapeutic agents.
Industry: : It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but generally, the compound may act as an inhibitor or modulator of certain biochemical processes.
Comparison with Similar Compounds
Structural Variations in the Aryl Group
(a) Pyrazole-Substituted Analogues
- (3,5-Dimethyl-1H-pyrazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone (16): Replacing the 3,4-difluorophenyl group with a 3,5-dimethylpyrazole ring (as in compound 16) introduces steric bulk and alters electronic properties. This substitution reduces molecular weight (366.16 g/mol vs. ~390–450 g/mol for difluorophenyl analogues) and may impact solubility and target binding. Synthesis involves coupling 3,5-dimethylpyrazole-4-carboxylic acid with the piperidine intermediate using TEA in DCM/DMF .
(b) Thiophene- and Trifluoromethyl-Substituted Analogues
- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21): The trifluoromethyl group enhances hydrophobicity and metabolic stability. This compound, synthesized via HOBt/TBTU-mediated coupling, demonstrates how electron-withdrawing substituents can modulate receptor affinity. Molecular weight: 380.38 g/mol .
- 2-(Thiophen-2-yl)acetyl-piperazine derivatives (e.g., MK47) :
Substitution with a thiophene-acetyl group increases flexibility and introduces sulfur-based interactions. Yield: 82% after purification .
(c) Nitro- and Piperidine-Substituted Analogues
- Molecular weight: 462.47 g/mol. This compound highlights the impact of aromatic nitro substituents on bioavailability .
Variations in the Piperidine/Piperazine Core
(a) Tosylpiperazine Derivatives
- Crystal structure studies confirm planar geometry, aiding in target binding .
(b) Pyrazolo[3,4-d]pyrimidinyl Derivatives
- {4-[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(5-isopropoxy-methyl-pyridin-2-yl)-methanone: The pyrazolopyrimidine moiety introduces heterocyclic complexity, enhancing interactions with kinase domains.
Biological Activity
The compound (3,4-Difluorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a difluorophenyl group and a pyrazin-2-yloxy-piperidine moiety, which contribute to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 333.33 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 3.2 |
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its potential as an anti-cancer agent and its effects on various cellular pathways.
Antitumor Activity
Research indicates that derivatives of pyrazole, including compounds similar to this compound, exhibit significant antitumor properties. These compounds have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation.
- Mechanism of Action : The compound is believed to inhibit the activity of kinases such as BRAF(V600E) and EGFR, which are critical in cancer cell signaling. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
- Case Study : In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, pyrazole derivatives demonstrated enhanced cytotoxicity when combined with doxorubicin, suggesting a potential synergistic effect .
Anti-inflammatory Properties
In addition to its antitumor activity, the compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are known for their ability to modulate inflammatory pathways, which may be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications in the structure of the pyrazole ring and the introduction of substituents significantly influence the biological activity of these compounds. For instance:
- Fluorination : The presence of fluorine atoms enhances lipophilicity and improves binding affinity to target proteins.
- Substituent Variations : Alterations in the piperidine ring can lead to variations in potency and selectivity towards specific molecular targets.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased binding affinity |
| Alteration of Piperidine | Varies potency |
Q & A
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pyrazine coupling | DMF | K₂CO₃ | 80 | 65–70 |
| Acylation | CH₂Cl₂ | Et₃N | 25 | 85–90 |
| Purification | EtOAc/Hex | Silica gel | – | 95+ |
Q. Table 2. Receptor Binding Affinity Data
| Target | Ki (nM) | Assay Type |
|---|---|---|
| 5-HT₂A | 12 | Radioligand (³H) |
| D3 | 8.5 | Radioligand (³H) |
| CYP3A4 | 3200 | Fluorescence |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
